molecular formula C7H16Cl2N2 B3080746 (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 1092076-07-7

(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Cat. No.: B3080746
CAS No.: 1092076-07-7
M. Wt: 199.12
InChI Key: JHDWGEOMYLXPIY-XCUBXKJBSA-N
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Description

®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyrrolo and pyrazine rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with suitable reagents. One common method includes the use of sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or aqueous media, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various alkylated or acylated derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry .

Medicine

Medically, ®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is investigated for its potential use in treating various diseases. Its derivatives have shown promise in preclinical studies as potential treatments for neurological disorders and cancers .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its application in material science is driven by its unique electronic and structural characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. Unlike simpler compounds like piperazine, it offers a more rigid and complex framework, making it suitable for specific applications in drug design and material science .

Properties

IUPAC Name

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDWGEOMYLXPIY-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCCN2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Reactant of Route 3
(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Reactant of Route 4
(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Reactant of Route 5
(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Reactant of Route 6
(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

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